molecular formula C26H25F9N2O4 B1681342 Torcetrapib CAS No. 262352-17-0

Torcetrapib

Numéro de catalogue B1681342
Numéro CAS: 262352-17-0
Poids moléculaire: 600.5 g/mol
Clé InChI: CMSGWTNRGKRWGS-NQIIRXRSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Torcetrapib (CP-529,414, Pfizer) was a drug developed to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease . Its development was halted in 2006 when phase III studies showed excessive all-cause mortality in the treatment group receiving a combination of atorvastatin (Lipitor) and torcetrapib .


Synthesis Analysis

Torcetrapib induced the synthesis of both aldosterone and cortisol in two in vitro cell systems. Analysis of steroidogenic gene expression indicated that torcetrapib significantly induced the expression of CYP11B2 and CYP11B1, two enzymes in the last step of aldosterone and cortisol biosynthesis pathway .


Molecular Structure Analysis

The molecular structure of Torcetrapib is complex and includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen . The structure can be represented in various formats including SMILES and InChI .


Chemical Reactions Analysis

Torcetrapib is associated with a substantial increase in HDL cholesterol and decrease in LDL cholesterol. It was also associated with an increase in blood pressure, and there was no significant decrease in the progression of coronary atherosclerosis .


Physical And Chemical Properties Analysis

Torcetrapib has a molecular weight of 600.473 g/mol and a chemical formula of C26H25F9N2O4 .

Applications De Recherche Scientifique

Application Summary

Torcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor . It raises high-density lipoprotein (HDL) cholesterol and reduces low-density lipoprotein (LDL) cholesterol level . This makes it a potential candidate for cardiovascular disease prevention.

Results or Outcomes

Despite its promising pharmacodynamic behavior, Torcetrapib has been documented to increase mortality and cardiac events associated with adverse effects . The reductions obtained with Torcetrapib were considerably lower (5–10%) .

Off-Target Effects Analysis

Application Summary

There has been research conducted to clarify the off-target effects of Torcetrapib using network pharmacology and reverse docking approach .

Methods of Application

In this study, a systems biology approach was developed by combining a human reassembled signaling network with publicly available microarray gene expression data . A reverse docking algorithm in silico between Torcetrapib and transmembrane receptors was conducted to identify the potential off-targets .

Results or Outcomes

The study provided unique insights into the biological processes of Torcetrapib-associated off-target adverse effects . It highlighted the importance of PDGFR, HGFR, IL-2 Receptor and ErbB1tyrosine kinase might be direct off-targets, which were highly related to the unfavorable adverse effects of Torcetrapib .

Hyperlipidemia Treatment

Application Summary

Torcetrapib has been investigated for use in the treatment of hyperlipidemia . Hyperlipidemia is a condition where there are high levels of lipids in the blood, which can lead to cardiovascular diseases.

Results or Outcomes

While Torcetrapib was found to raise HDL cholesterol levels and reduce LDL cholesterol levels , its development was halted due to increased mortality and cardiac events associated with adverse effects .

Peripheral Vascular Disease Treatment

Application Summary

Torcetrapib has also been investigated for use in the treatment of peripheral vascular disease . This disease involves the narrowing of blood vessels and reduction of blood flow to the limbs.

Methods of Application

Analysis of Off-Target Effects

Application Summary

Torcetrapib has been used in research to analyze off-target effects using network pharmacology and a reverse docking approach .

Methods of Application

This study combined a human reassembled signaling network with publicly available microarray gene expression data . A reverse docking algorithm was conducted in silico between Torcetrapib and transmembrane receptors to identify potential off-targets .

Results or Outcomes

The study provided insights into the biological processes of Torcetrapib-associated off-target adverse effects . It suggested that PDGFR, HGFR, IL-2 Receptor, and ErbB1 tyrosine kinase might be direct off-targets, which were highly related to the unfavorable adverse effects of Torcetrapib .

Atherosclerosis Treatment

Application Summary

Torcetrapib has been investigated for use in the treatment of atherosclerosis . Atherosclerosis is a condition where the arteries become narrowed and hardened due to a buildup of plaque around the artery wall.

Results or Outcomes

While Torcetrapib was found to raise HDL cholesterol levels and reduce LDL cholesterol levels , its development was halted due to increased mortality and cardiac events associated with adverse effects . In a study, Torcetrapib did not reduce atherosclerosis beyond atorvastatin and induced more proinflammatory lesions than atorvastatin .

Safety And Hazards

Torcetrapib has been associated with an increase in blood pressure, which could potentially lead to hypertension . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Future therapeutic directions in reverse cholesterol transport suggest augmenting macrophage RCT via three conceptual approaches: 1) improved efflux of cellular cholesterol via targeting the macrophage; 2) enhanced cholesterol efflux acceptor functionality of circulating HDL; and 3) increased hepatic uptake and biliary/intestinal excretion .

Propriétés

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGWTNRGKRWGS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F9N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180873
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Torcetrapib

CAS RN

262352-17-0
Record name Torcetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262352-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torcetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262352-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TORCETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torcetrapib
Reactant of Route 2
Torcetrapib
Reactant of Route 3
Reactant of Route 3
Torcetrapib
Reactant of Route 4
Reactant of Route 4
Torcetrapib
Reactant of Route 5
Reactant of Route 5
Torcetrapib
Reactant of Route 6
Reactant of Route 6
Torcetrapib

Citations

For This Compound
8,350
Citations
PJ Barter, M Caulfield, M Eriksson… - New England journal …, 2007 - Mass Medical Soc
Background Inhibition of cholesteryl ester transfer protein (CETP) has been shown to have a substantial effect on plasma lipoprotein levels. We investigated whether torcetrapib, a …
Number of citations: 620 www.nejm.org
AR Tall, L Yvan-Charvet, N Wang - … , thrombosis, and vascular …, 2007 - Am Heart Assoc
… benefit of torcetrapib … torcetrapib dose there is only a modest increase in net cholesterol efflux properties of HDL, related to increased HDL concentration, whereas at 120 mg torcetrapib, …
Number of citations: 346 www.ahajournals.org
SE Nissen, JC Tardif, SJ Nicholls… - … England Journal of …, 2007 - Mass Medical Soc
… The development program for torcetrapib included three … inhibition of CETP with torcetrapib, administered with atorvastatin… monitoring board for a large torcetrapib clinical trial, called the …
Number of citations: 146 www.nejm.org
MJ Forrest, D Bloomfield, RJ Briscoe… - British journal of …, 2008 - Wiley Online Library
… In a phase 3 clinical study, evaluating the effects of torcetrapib in atherosclerosis, there was … torcetrapib. The studies reported herein sought to evaluate off‐target effects of torcetrapib. …
Number of citations: 320 bpspubs.onlinelibrary.wiley.com
TR Joy, RA Hegele - British Journal of Pharmacology, 2008 - Wiley Online Library
… protein (CETP) inhibitor, torcetrapib, has led to questions … plasma aldosterone levels, torcetrapib has been postulated to … —(1) the pressor effect of torcetrapib is independent of CETP …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
L Yvan-Charvet, F Matsuura, N Wang… - … , and vascular biology, 2007 - Am Heart Assoc
… the CETP inhibitor torcetrapib at 60 or 120 mg daily for 8 weeks. Torcetrapib increased HDL … Compared with baseline, torcetrapib 60 mg daily increased HDL-mediated net cholesterol …
Number of citations: 228 www.ahajournals.org
DG Johns, J Duffy, T Fisher, BK Hubbard, MJ Forrest - Drugs, 2012 - Springer
… torcetrapib. Preclinical and pharmacology studies have shown that these CETP inhibitors are distinct compared with torcetrapib … -target activities of torcetrapib are not necessarily class …
Number of citations: 57 link.springer.com
M Vergeer, ML Bots, SI van Leuven, DC Basart… - Circulation, 2008 - Am Heart Assoc
… trials, which assessed the impact of torcetrapib on carotid intima-… torcetrapib combined with atorvastatin. Mean common cIMT progression was increased in subjects receiving torcetrapib …
Number of citations: 157 www.ahajournals.org
X Hu, JD Dietz, C Xia, DR Knight, WT Loging… - …, 2009 - academic.oup.com
… Because the selectivity studies with torcetrapib indicated the compound was a highly selective CETP inhibitor, the aim of the present study was to examine the effects of torcetrapib in …
Number of citations: 167 academic.oup.com
AJM Rennings, AFH Stalenhoef - Expert Opinion on Investigational …, 2008 - Taylor & Francis
… end points with the CETP inhibitor torcetrapib challenge the future perspectives of other … after torcetrapib's collapse? Methods: Search of articles in Pubmed citing JTT-705, torcetrapib …
Number of citations: 17 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.